6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
Properties
IUPAC Name |
6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-16-8-11-19(12-9-16)24-27-25-21-6-4-5-7-22(21)29(26(32)30(25)28-24)15-23(31)20-13-10-17(2)14-18(20)3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGUFQLQDSFPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=C(C=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one represents a novel structure within the class of quinazoline derivatives, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, emphasizing its cytotoxic effects and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A quinazoline core
- A triazole ring
- Various substituted phenyl groups
This unique arrangement suggests potential interactions with biological targets, particularly in cancer treatment.
Biological Activity Overview
Quinazoline derivatives are known for their antiproliferative , antitumor , and anti-inflammatory properties. The specific compound has been evaluated for its biological activity against various cancer cell lines.
Key Findings:
-
Antiproliferative Activity :
- The compound demonstrated significant cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer).
- IC50 values ranged from approximately 2.3 µM to 176.5 µM , indicating a strong potential for inhibiting cancer cell proliferation.
-
Mechanism of Action :
- Induction of apoptosis was observed in the A549 cell line, with a dose-dependent increase in early and late apoptotic cells.
- Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the S phase.
-
Molecular Docking Studies :
- Computational studies indicated favorable binding interactions with key receptors involved in tumor growth regulation, such as the Epidermal Growth Factor Receptor (EGFR).
Data Table: Cytotoxicity Results
| Cell Line | IC50 Value (µM) | Apoptotic Effect (%) | Cell Cycle Phase Arrest |
|---|---|---|---|
| A549 | 5.9 | 65.08% (15 µM) | S-phase |
| SW-480 | 2.3 | Not specified | Not specified |
| MCF-7 | 5.65 | Not specified | Not specified |
Case Studies
Recent studies have explored various quinazoline derivatives and their biological activities:
-
Study on Quinazoline-Pyrimidine Hybrids :
- A series of quinazoline-pyrimidine hybrids were synthesized and tested for antiproliferative activity.
- The best-performing compounds showed IC50 values significantly lower than conventional chemotherapeutics like Cisplatin.
-
Triazole Derivatives :
- Research has highlighted the anticancer properties of triazole derivatives, which share structural similarities with our compound.
- Triazoles have been shown to exhibit chemopreventive effects and enhance the efficacy of existing anticancer drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues
Key Observations :
- The para-methylphenyl (p-tolyl) group at position 2 enhances lipophilicity compared to meta-substituted analogues (e.g., 3-methylphenyl in CM896031) .
- Replacement of the triazolo core with tetrazolo (as in ) reduces molecular weight but may alter bioactivity due to differences in hydrogen-bonding capacity .
Key Observations :
- Triazoloquinazolinones are typically synthesized via cyclocondensation of hydrazino precursors with ketones or aldehydes ().
- Yields for triazolo derivatives (e.g., 73–96% in ) are generally higher than those for tetrazolo analogues (21–96% in ), suggesting greater stability of triazolo intermediates .
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Key Observations :
- The 2-(2,4-dimethylphenyl)-2-oxoethyl group in the target compound would exhibit characteristic ketone IR stretches (~1680 cm⁻¹) and upfield methyl signals in ¹H-NMR (δ 2.3–2.6) .
- Thione derivatives (e.g., ) show distinct C=S IR absorption (~1220 cm⁻¹), absent in the target compound .
Table 4: Bioactivity of Analogous Compounds
Key Observations :
- Triazoloquinazoline thiolates () show potent antibacterial activity, suggesting that the target compound’s ketone group may be modified to thione for enhanced bioactivity .
- Piperazine-substituted analogues () may exhibit CNS activity due to piperazine’s pharmacokinetic role in blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
